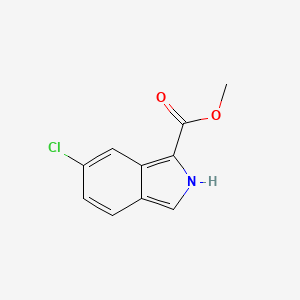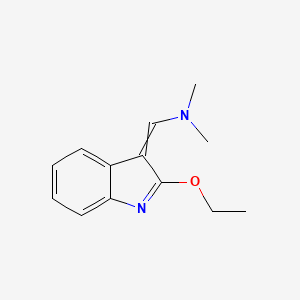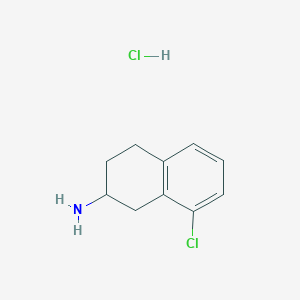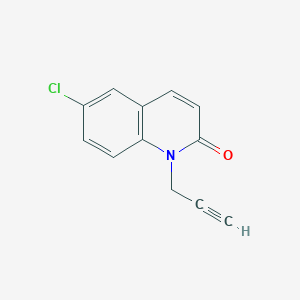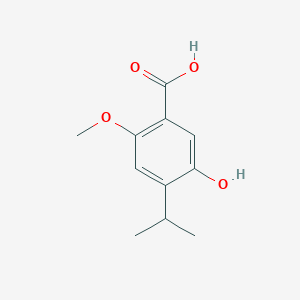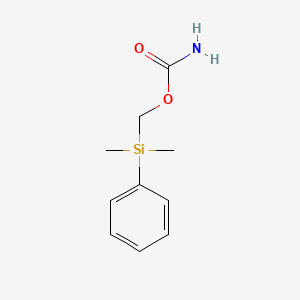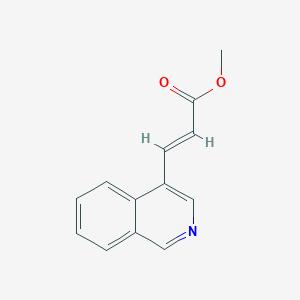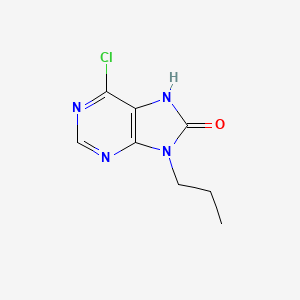
6-Chloro-9-propyl-7H-purin-8(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-9-propyl-7H-purin-8(9H)-one is a purine derivative, which is a class of compounds known for their significant roles in biochemistry, particularly in the structure of nucleotides and nucleic acids. Purine derivatives are often studied for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-propyl-7H-purin-8(9H)-one typically involves the chlorination of a purine precursor followed by the introduction of a propyl group. Common synthetic routes may include:
Chlorination: Using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom.
Alkylation: Introducing the propyl group through alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for purine derivatives often involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-9-propyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with different functional groups.
Applications De Recherche Scientifique
6-Chloro-9-propyl-7H-purin-8(9H)-one may have various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules such as DNA and proteins.
Medicine: Exploring its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Using it as an intermediate in the synthesis of pharmaceuticals or other valuable compounds.
Mécanisme D'action
The mechanism of action of 6-Chloro-9-propyl-7H-purin-8(9H)-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Inhibition of enzymes: Binding to and inhibiting the activity of specific enzymes involved in cellular processes.
Interaction with nucleic acids: Binding to DNA or RNA and affecting their function.
Modulation of signaling pathways: Influencing cellular signaling pathways to exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: A simpler purine derivative with similar chemical properties.
9-Propyladenine: Another purine derivative with a propyl group at a different position.
8-Chlorotheophylline: A chlorinated purine derivative with different substituents.
Uniqueness
6-Chloro-9-propyl-7H-purin-8(9H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.
Propriétés
Formule moléculaire |
C8H9ClN4O |
|---|---|
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
6-chloro-9-propyl-7H-purin-8-one |
InChI |
InChI=1S/C8H9ClN4O/c1-2-3-13-7-5(12-8(13)14)6(9)10-4-11-7/h4H,2-3H2,1H3,(H,12,14) |
Clé InChI |
QAQSHXZIPVCNGW-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(C(=NC=N2)Cl)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol](/img/structure/B11890733.png)

